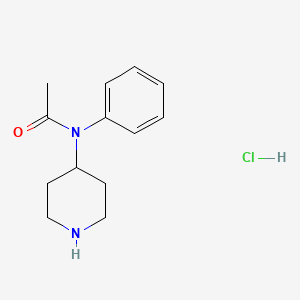

N-4-Piperidylacetanilide Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFZXAYAYBMUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201038274 | |

| Record name | Acetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-82-5 | |

| Record name | Acetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-4-Piperidylacetanilide Hydrochloride CAS 22352-82-5 properties

Technical Monograph: N-Phenyl-N-(4-piperidinyl)acetamide Hydrochloride CAS: 22352-82-5 Common Name: Acetyl Norfentanyl Hydrochloride[1]

Part 1: Executive Summary & Strategic Context

N-Phenyl-N-(4-piperidinyl)acetamide Hydrochloride (CAS 22352-82-5), commonly known as Acetyl Norfentanyl , is a critical pharmacophore in the structural analysis of synthetic opioids. It serves two primary roles in pharmaceutical and forensic science:

-

Metabolic Marker: It is the primary N-dealkylated metabolite of Acetylfentanyl, a potent analgesic and illicit synthetic opioid. Detection of this compound in biological matrices confirms ingestion of the parent drug.

-

Synthetic Intermediate: It represents the "nor" scaffold of the acetanilide-class opioids, serving as a precursor for various N-substituted derivatives.

Regulatory Note: As a structural analog and metabolite of Schedule I/II substances, this compound requires handling under strict analytical standards (ISO 17025/17034) and adherence to local controlled substance regulations (e.g., DEA Schedule constraints in the US).

Part 2: Physicochemical Profile

The hydrochloride salt form enhances water solubility, making it the preferred form for aqueous reference standards and biological studies.

Table 1: Key Chemical & Physical Properties

| Property | Specification | Technical Note |

| IUPAC Name | N-Phenyl-N-(piperidin-4-yl)acetamide hydrochloride | Core scaffold lacking the phenethyl tail of fentanyl.[2] |

| Molecular Formula | C₁₃H₁₈N₂O[1][2] · HCl | Stoichiometry 1:1 salt. |

| Molecular Weight | 254.76 g/mol | Free base MW is ~218.3 g/mol . |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Solubility | Water (>10 mg/mL), Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |

| pKa (Calc) | ~9.0 (Piperidine nitrogen) | Protonated at physiological pH. |

| Melting Point | >250°C (Decomposes) | High lattice energy typical of HCl salts. |

| Stability | ≥ 5 years at -20°C | Stable in solid state; hydrolytically stable. |

Part 3: Metabolic & Pharmacological Context

Understanding the origin of CAS 22352-82-5 is essential for interpreting toxicological data. It is formed via oxidative N-dealkylation of Acetylfentanyl, mediated primarily by hepatic Cytochrome P450 enzymes (CYP3A4 and CYP2D6).

Mechanism of Formation

The metabolic pathway involves the cleavage of the phenethyl group from the piperidine nitrogen. Unlike the parent compound, Acetyl Norfentanyl exhibits significantly reduced mu-opioid receptor (

Diagram 1: Metabolic Pathway of Acetylfentanyl

Caption: Hepatic biotransformation of Acetylfentanyl to Acetyl Norfentanyl via N-dealkylation.[2]

Part 4: Analytical Identification Protocol

The following protocol describes the Solid Phase Extraction (SPE) and LC-MS/MS detection of Acetyl Norfentanyl in human urine. This workflow is the industry standard for forensic confirmation.

Experimental Methodology

1. Reagents & Standards:

-

Internal Standard (IS): Acetyl Norfentanyl-D5 (Deuterated).

-

Matrix: Drug-free human urine.

-

Buffer: 0.1 M Phosphate buffer (pH 6.0).

2. Sample Preparation (SPE Workflow):

-

Conditioning: Use a mixed-mode cation exchange column (e.g., OASIS MCX). Condition with 2 mL Methanol followed by 2 mL water.

-

Loading: Mix 1 mL urine with internal standard and 2 mL phosphate buffer. Load onto the column at low vacuum (<5 psi).

-

Washing:

-

2 mL 0.1 N HCl (removes neutrals/acids).

-

2 mL Methanol (removes hydrophobic interferences).

-

-

Elution: Elute basic analytes with 2 mL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A.

3. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Ionization: ESI Positive Mode.

Table 2: Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Acetyl Norfentanyl | 219.1 | 84.1 (Piperidine ring) | 135.1 (Phenylacetamide) |

| Acetyl Norfentanyl-D5 | 224.1 | 89.1 | 140.1 |

Note: The transition 219.1 > 84.1 is characteristic of the cleavage of the piperidine ring, a high-abundance fragment for this class.

Diagram 2: Analytical Workflow Logic

Caption: Step-by-step forensic isolation and quantification workflow for Acetyl Norfentanyl.

Part 5: Safety & Handling Protocols

While Acetyl Norfentanyl is less potent than its parent compound, it is a chemical precursor to high-potency opioids. Strict adherence to "Universal Precautions" is mandatory.

-

Engineering Controls:

-

Handle all powder forms inside a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

-

Use an analytical balance with an electrostatic discharge system to prevent powder aerosolization.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator if working outside a hood (not recommended).

-

Dermal: Double nitrile gloves (min thickness 5 mil).

-

Ocular: Chemical splash goggles.

-

-

Deactivation/Disposal:

-

Surfaces contaminated with trace amounts should be wiped with a 10% bleach solution (Sodium Hypochlorite) to degrade the amide bond, followed by a water rinse.

-

Dispose of as hazardous chemical waste in accordance with local environmental regulations.

-

References

-

Watanabe, S., et al. (2017). "In vitro and in vivo metabolite identification studies for the new synthetic opioids acetylfentanyl, acrylfentanyl, furanylfentanyl, and 4-fluoro-isobutyrylfentanyl."[1] The AAPS Journal, 19(4), 1102-1122.[1] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 74156, N-(4-Piperidinyl)phenylacetamide. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

Sources

Structural and Functional Differentiation of Norfentanyl and Acetyl Norfentanyl

Content Type: Technical Guide / Whitepaper Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Researchers

Executive Summary

In the landscape of synthetic opioid analysis, the differentiation between Norfentanyl and Acetyl norfentanyl is a critical forensic checkpoint. These two compounds are the primary inactive N-dealkylated metabolites of Fentanyl and Acetyl fentanyl, respectively.

While they share a high degree of structural homology, their presence in biological matrices points to distinct parent compound exposures. Norfentanyl confirms the ingestion of Fentanyl (Schedule II), whereas Acetyl norfentanyl confirms the ingestion of Acetyl fentanyl (Schedule I). This guide delineates the precise chemical differences, metabolic origins, and validated analytical protocols for their differentiation.

Chemical Structure & Properties

The fundamental difference between these two entities lies in the amide chain length . Both compounds are secondary amines resulting from the metabolic cleavage of the phenethyl group from their parent molecules.

Comparative Physicochemical Profile[1][2][3][4]

| Feature | Norfentanyl | Acetyl Norfentanyl |

| Systematic Name | N-phenyl-N-(piperidin-4-yl)propanamide | N-phenyl-N-(piperidin-4-yl)acetamide |

| Role | Major Metabolite of Fentanyl | Major Metabolite of Acetyl Fentanyl |

| Formula | C₁₄H₂₀N₂O | C₁₃H₁₈N₂O |

| Exact Mass | 232.1576 Da | 218.1419 Da |

| Amide Group | Propionyl (-COCH₂CH₃) | Acetyl (-COCH₃) |

| Structural Delta | Contains one extra methylene (-CH₂-) group | Lacks the terminal methyl of the propionyl chain |

| CAS Number | 1609-66-1 | 22352-82-5 (HCl salt) |

Structural Visualization

The following diagram highlights the specific carbon chain difference that distinguishes the two metabolites.

Figure 1: Structural comparison highlighting the propionyl vs. acetyl amide tail difference.

Metabolic Origins & Causality

Understanding the metabolic pathway is essential for interpreting toxicology results. Both compounds are formed via N-dealkylation , primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP3A4).[1][2]

-

Fentanyl undergoes oxidative N-dealkylation to lose its phenethyl moiety, yielding Norfentanyl .[1][3]

-

Acetyl fentanyl undergoes the exact same enzymatic cleavage, losing its phenethyl moiety to yield Acetyl norfentanyl .

Because the metabolic cleavage occurs at the piperidine nitrogen, the amide chain (the "tail" of the molecule) remains intact. Therefore, the metabolite retains the "fingerprint" of the parent drug's amide structure.

Figure 2: Parallel metabolic pathways showing the conservation of the amide chain.[1]

Analytical Differentiation (LC-MS/MS)

Differentiating these compounds requires precise Mass Spectrometry (MS) transitions.[1] While they can be separated chromatographically, their mass spectra share a common product ion (m/z 84), making precursor selection and retention time critical.

Validated MRM Transitions

The following transitions are standard for Triple Quadrupole (QqQ) analysis.

| Analyte | Precursor Ion (MH+) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Norfentanyl | 233.2 | 84.1 | 150.1 / 55.2 | 20 / 35 |

| Acetyl Norfentanyl | 219.1 | 84.1 | 136.1 | 20 / 30 |

-

Common Fragment (84.1): Both molecules possess the piperidine ring, which cleaves to form the characteristic m/z 84 ion.

-

Unique Fragments:

Experimental Protocol: Urine Extraction & Analysis

Objective: Isolate and quantify metabolites from human urine.

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX).[1] Condition with 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 0.5 mL urine with 0.5 mL phosphate buffer (pH 6).[1] Load onto cartridge.

-

Washing: Wash with 1 mL Water, then 1 mL 0.1M HCl, then 1 mL Methanol.

-

Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

2. LC Conditions:

-

Column: Biphenyl phases (e.g., Restek Raptor Biphenyl, 2.7 µm) are superior to C18 for separating fentanyl analogs due to pi-pi interactions with the phenyl ring.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).[4][1]

-

Mobile Phase B: Methanol (0.1% Formic Acid).[1]

-

Gradient: 5% B to 95% B over 8 minutes.

Critical Nomenclature Pitfall

Researchers must distinguish between Acetyl norfentanyl (the metabolite discussed above) and N-Acetylnorfentanyl (a synthesis impurity).

-

Acetyl Norfentanyl (Metabolite): The acetyl group is on the amide nitrogen (N-phenyl-N-(piperidin-4-yl)acetamide).[1] The piperidine nitrogen is free (secondary amine).[1]

-

N-Acetylnorfentanyl (Impurity/Derivative): The acetyl group is on the piperidine nitrogen (N-(1-acetyl-4-piperidinyl)-N-phenylpropanamide).[1] This is a tertiary amide and has a different mass (274 Da).[1]

Implication: If you perform an acetylation derivatization on a sample containing Norfentanyl (to improve GC-MS volatility), you will create N-acetylnorfentanyl (the derivative), not Acetyl norfentanyl (the metabolite).

References

-

Patton, A. L., et al. (2014). Quantitative measurement of acetyl fentanyl and acetyl norfentanyl in human urine by LC-MS/MS. Analytical Chemistry. Retrieved from [Link]

-

Shimadzu. (2018).[1] LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. Retrieved from [Link][1]

-

SWGDRUG. (2016).[1] Acetyl norfentanyl Monograph. Retrieved from [Link]

-

Staeheli, S. N., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl.... The AAPS Journal. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Synonyms and Forensic Significance of N-Phenyl-N-(piperidin-4-yl)acetamide and its Analogs

Introduction

The compound N-4-Piperidylacetanilide, more formally known by its IUPAC name N-phenyl-N-(piperidin-4-yl)acetamide, is a significant chemical entity within the realm of forensic toxicology. While not a controlled substance itself in many jurisdictions, it is a critical precursor and metabolite associated with the illicit synthesis and use of fentanyl and its numerous potent analogs. This guide provides a comprehensive overview of the various synonyms for this compound and its derivatives, its role in forensic investigations, and the analytical methodologies employed for its detection.

Nomenclature and Synonyms: A Complex Landscape

The identification of N-phenyl-N-(piperidin-4-yl)acetamide in forensic literature is often complicated by the use of various synonyms and chemical identifiers. A clear understanding of this nomenclature is crucial for researchers, law enforcement, and forensic chemists.

The primary chemical name, N-phenyl-N-(piperidin-4-yl)acetamide, is frequently abbreviated or referred to by other common names. One of the most prevalent synonyms is 4-Anilinopiperidine , often abbreviated as 4-AP .[1] This name highlights the core structure of an aniline group attached to a piperidine ring at the 4-position. Another key synonym is despropionyl fentanyl , which is particularly relevant in the context of fentanyl metabolism and synthesis.[2] This name signifies that the compound lacks the propionyl group that is characteristic of fentanyl.

In addition to these common names, a variety of other identifiers are used in chemical databases and forensic reports. These include:

It is important to note that the term "N-4-Piperidylacetanilide" itself is not a standard chemical name but is descriptive of the molecule's structure. The search for this term often leads to its more accepted synonyms.

The Forensic Significance of 4-AP

The primary forensic relevance of 4-AP stems from its dual role as both a key precursor in the illicit synthesis of fentanyl and its analogs, and as a metabolite of these substances.

4-AP is a crucial building block in the clandestine manufacturing of fentanyl.[2] Illicit chemists often utilize 4-AP and react it with other chemical reagents to produce fentanyl or its various analogs. For instance, reacting 4-AP with propionyl anhydride yields fentanyl.[2] Similarly, using different anhydrides or acyl chlorides can lead to the synthesis of other fentanyl analogs like acetylfentanyl.[2] The presence of 4-AP in seized materials can therefore be a strong indicator of illicit fentanyl production. Recognizing this, regulatory bodies like the U.S. Drug Enforcement Administration (DEA) have designated 4-anilinopiperidine and its derivatives as List I chemicals, subjecting them to stringent control measures.[5][6]

When fentanyl or its analogs are consumed, the body metabolizes them into various compounds. One of the minor metabolic pathways involves the hydrolysis of the propionamide group, resulting in the formation of 4-AP (despropionyl fentanyl).[2] Therefore, the detection of 4-AP in biological samples such as urine or blood can serve as a marker for fentanyl exposure.[2] While norfentanyl is the primary metabolite of fentanyl, the presence of 4-AP can provide additional evidence in a toxicological investigation.[2] It is important to note that the detection of 4-AP alone cannot distinguish between its ingestion as a contaminant in an illicitly produced fentanyl product and its formation as a metabolite.[2]

Fentanyl Analogs and Their Street Names

The illicit drug market is flooded with a constantly evolving array of fentanyl analogs, many of which share the core N-phenyl-N-(piperidin-4-yl)acetamide structure. These analogs are often created to circumvent existing drug laws and can have potencies far exceeding that of fentanyl itself. Some notable examples include:

-

Acetylfentanyl : This analog is formed by the acetylation of the anilino nitrogen. Its synonyms include N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide and Fentanyl acetyl analog.[7][8]

-

α-Methylfentanyl : This compound has a methyl group on the alpha carbon of the phenethyl side chain.[9]

-

Tetrahydrofuranylfentanyl : An analog where the propionyl group is replaced with a tetrahydrofuran-2-carboxamide group.[10]

These and other fentanyl analogs are often sold under a variety of street names, which can vary by region and over time.[11][12] These names are often deceptive and give no indication of the true identity or potency of the substance. Some common street names for fentanyl and its analogs include:

-

China Girl[13]

The presence of fentanyl mixed with other drugs has also led to specific street names. For example, fentanyl mixed with heroin may be called "birria" or "chiva loca," while fentanyl combined with cocaine is sometimes referred to as "dirty fentanyl" or "takeover."[11][14]

Analytical Methodologies for Detection

The accurate identification and quantification of 4-AP and its related fentanyl analogs in forensic samples are critical for law enforcement and public health. A variety of sophisticated analytical techniques are employed for this purpose.

A typical workflow for the detection of fentanyl and its analogs in a forensic laboratory involves several key steps:

Caption: A generalized workflow for the forensic analysis of fentanyl and its analogs.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. It provides high-resolution separation and detailed mass spectral data that can be compared against spectral libraries for confident identification.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of non-volatile and thermally labile compounds like fentanyl and its metabolites.[16] These techniques offer high sensitivity and selectivity, making them ideal for detecting low concentrations of these substances in complex biological matrices.[2][16]

The choice of analytical technique often depends on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the need for quantitative or qualitative results.

Conclusion

The landscape of synthetic opioids is complex and ever-changing, with N-phenyl-N-(piperidin-4-yl)acetamide (4-AP) playing a central role as a key precursor and metabolite. A thorough understanding of its various synonyms, its forensic significance, and the analytical methods used for its detection is essential for professionals in the fields of forensic science, law enforcement, and public health. As new fentanyl analogs continue to emerge, the ability to accurately identify these core chemical structures will remain a critical component in the response to the ongoing opioid crisis.

References

-

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. PubChem. [Link]

-

Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

-

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride. PubChem. [Link]

-

Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. NIST WebBook. [Link]

-

4-Anilinopiperidine (hydrochloride). GlpBio. [Link]

-

Fentanyl Analogs. PNNL. [Link]

-

Fentanyl: The Dangers of Its Appearance, Forms, and Street Names. Refine Recovery. [Link]

-

Fentanyl Street Names, Slang Terms, and Nicknames. Carolina Center for Recovery. [Link]

-

Street Names For Fentanyl. San Antonio Recovery Center. [Link]

-

Common Street Names for Substances. Child Health BC. [Link]

-

A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. The University of Western Ontario. [Link]

-

N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl). European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

-

Drug Primer: 4-ANPP. Axis Forensic Toxicology. [Link]

-

Acetanilide, N-(1-phenethyl-4-piperidyl)-. NIST WebBook. [Link]

-

Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and related compounds VII. Quantification of alpha-methylfentanyl metabolites excreted in rat urine. PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. axisfortox.com [axisfortox.com]

- 3. glpbio.cn [glpbio.cn]

- 4. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 7. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide [lgcstandards.com]

- 8. Acetanilide, N-(1-phenethyl-4-piperidyl)- [webbook.nist.gov]

- 9. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]- [webbook.nist.gov]

- 10. drugsandalcohol.ie [drugsandalcohol.ie]

- 11. sanantoniorecoverycenter.com [sanantoniorecoverycenter.com]

- 12. childhealthbc.ca [childhealthbc.ca]

- 13. Fentanyl Analogs | PNNL [pnnl.gov]

- 14. carolinacenterforrecovery.com [carolinacenterforrecovery.com]

- 15. Dangers, Appearance, Forms and Street Names of Fentanyl | Refine Recovery [refinerecovery.com]

- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

N-4-Piperidylacetanilide: A Critical Synthetic Impurity Marker in Pharmaceutical Manufacturing

Abstract

This technical guide provides an in-depth analysis of N-4-Piperidylacetanilide, a significant process-related impurity encountered in the synthesis of various pharmaceutical compounds, most notably as a precursor and impurity in the synthesis of fentanyl and its analogues. Known by synonyms such as Acetyl norfentanyl, this molecule serves as a critical marker for monitoring and controlling synthetic pathways.[1] The presence of N-4-Piperidylacetanilide can indicate incomplete reactions or the use of impure starting materials, making its detection and quantification essential for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] This document details the chemical profile of N-4-Piperidylacetanilide, explores its primary formation mechanisms, and outlines robust analytical methodologies for its identification and control. It is intended for researchers, process chemists, and quality control scientists in the pharmaceutical industry who are tasked with impurity profiling and process optimization.

The Imperative of Impurity Profiling in Pharmaceuticals

In the manufacturing of pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies like the International Conference on Harmonisation (ICH) define an impurity as any component of the drug substance that is not the chemical entity defined as the API.[3][4] These impurities can arise from numerous sources, including starting materials, by-products of the synthesis, degradation products, reagents, and solvents.[4] Even at trace levels, certain impurities can impact the safety and efficacy of a drug product, potentially exhibiting toxicity or altering the drug's therapeutic effect.[3]

Impurity profiling—the identification and quantification of all impurities in an API—is therefore a non-negotiable aspect of drug development and manufacturing. It provides a critical fingerprint of the synthetic process and is essential for quality control and regulatory compliance. Any impurity present at a concentration of 0.10% or higher must be identified and characterized.[2] N-4-Piperidylacetanilide is a prime example of a process-related impurity whose presence signals specific inefficiencies or variations within a synthetic route, making it an invaluable marker for process control.

Chemical Profile of N-4-Piperidylacetanilide

A clear understanding of the impurity's chemical identity is the foundation of any effective control strategy. N-4-Piperidylacetanilide is a derivative of piperidine and acetanilide.

| Identifier | Information |

| IUPAC Name | N-phenyl-N-(piperidin-4-yl)acetamide |

| Common Synonyms | N-(4-Piperidinyl)phenylacetamide, Acetyl norfentanyl, 4-(N-Phenylacetamido)piperidine[1] |

| CAS Number | 1607-68-7[1] |

| Molecular Formula | C₁₃H₁₈N₂O[1] |

| Molecular Weight | 218.29 g/mol |

| Chemical Structure |

Synthetic Pathways and Formation Mechanisms

N-4-Piperidylacetanilide is most notably associated with the synthesis of fentanyl, a potent synthetic opioid. Its presence as an impurity is often a direct consequence of the specific chemical transformations involved in the widely used "Siegfried" and related synthetic routes. The Drug Enforcement Administration (DEA) has identified 4-piperidone as a key precursor in many illicit fentanyl synthesis pathways, which underscores the centrality of the piperidine scaffold.[5]

The formation of N-4-Piperidylacetanilide can typically be attributed to two primary mechanistic failures:

-

Incomplete N-Alkylation: In many fentanyl syntheses, 4-anilinopiperidine is first acylated with an acetylating agent to form N-4-Piperidylacetanilide. This intermediate is then N-alkylated, commonly with a phenethyl group, to yield the final product. If this second step—the N-alkylation—is incomplete due to sub-optimal reaction conditions (e.g., insufficient temperature, time, or alkylating agent), unreacted N-4-Piperidylacetanilide will persist as a process impurity.

-

Side Reaction during Acylation: Alternatively, if the synthesis involves the direct acylation of N-phenethyl-4-anilinopiperidine (NPP), the presence of its precursor, 4-anilinopiperidine (4-AP), as a starting material impurity can lead to the concurrent formation of N-4-Piperidylacetanilide as a by-product.

These pathways highlight the role of N-4-Piperidylacetanilide as a direct indicator of process fidelity. Its concentration in the crude product mixture provides immediate feedback on the efficiency of the N-alkylation step.

Analytical Methodologies for Detection and Quantification

To control N-4-Piperidylacetanilide, robust and validated analytical methods are required. The polarity and semi-volatile nature of the compound make chromatographic techniques the methods of choice.[6][7][8] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for routine quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for unambiguous identification and trace-level analysis.[2][7][9]

HPLC is ideally suited for separating and quantifying non-volatile process impurities in pharmaceutical samples.[8] A reversed-phase method using a C18 column is typically effective for resolving N-4-Piperidylacetanilide from the API and other related substances.

Experimental Protocol: HPLC-UV Analysis

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of N-4-Piperidylacetanilide in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Accurately weigh and dissolve the API sample in the diluent to a final concentration of 1 mg/mL.

-

-

Chromatographic Separation:

-

Inject 10 µL of each standard and sample solution into the HPLC system.

-

Perform the separation using the parameters outlined in the table below.

-

-

Detection and Quantification:

-

Monitor the elution at a suitable UV wavelength (typically around 220-254 nm).

-

Identify the N-4-Piperidylacetanilide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Construct a calibration curve from the standard solutions and calculate the concentration of the impurity in the API sample.

-

Table of Typical HPLC-UV Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Diode Array Detector (DAD) at 230 nm |

| Injection Volume | 10 µL |

For definitive structural confirmation, especially at low levels, LC-MS is the gold standard. It provides molecular weight information and fragmentation patterns that serve as a highly specific fingerprint for the impurity.

Experimental Protocol: LC-MS Confirmation

-

Sample Preparation:

-

Prepare the sample as described for HPLC analysis, ensuring the final concentration is suitable for MS detection (typically 0.1-1 µg/mL).

-

-

LC-MS Analysis:

-

Utilize an LC method similar to the HPLC-UV protocol to achieve chromatographic separation.

-

Divert the column effluent to the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

Acquire data in positive ion mode using Electrospray Ionization (ESI).

-

Perform a full scan analysis (e.g., m/z 50-500) to detect the protonated molecule [M+H]⁺ of N-4-Piperidylacetanilide (expected m/z ≈ 219.15).

-

For further confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 219.15) to generate a characteristic fragmentation pattern.

-

Control Strategies and Process Optimization

The presence of N-4-Piperidylacetanilide above a specified threshold necessitates corrective action. A robust control strategy involves:

-

Raw Material Control: Sourcing high-purity starting materials with low levels of precursors like 4-anilinopiperidine is the first line of defense.

-

Process Optimization: If the impurity forms due to an incomplete reaction, reaction parameters must be optimized. This could involve increasing the molar ratio of the N-alkylating agent, extending the reaction time, or raising the reaction temperature.

-

Purification: Effective purification techniques are crucial for removing any impurity that does form. Recrystallization is a common and powerful method for rejecting structurally similar impurities from the final crystalline product.[10] The choice of solvent system is critical and must be carefully screened to maximize the differential solubility between the API and N-4-Piperidylacetanilide.

By monitoring N-4-Piperidylacetanilide as a key performance indicator, process chemists can validate the consistency of their manufacturing process and ensure that each batch of API meets the required quality standards.

Conclusion

N-4-Piperidylacetanilide is more than just a chemical artifact; it is a critical process marker that provides valuable insights into the efficiency and control of specific synthetic routes, particularly in the production of fentanyl-related compounds. Its structure is intrinsically linked to common synthetic intermediates, making its formation a logical consequence of incomplete or side reactions. By implementing robust analytical methods such as HPLC-UV and LC-MS, manufacturers can effectively monitor and control this impurity. Ultimately, a thorough understanding and proactive management of N-4-Piperidylacetanilide are cornerstones of a comprehensive quality control strategy, ensuring the production of safe, pure, and effective pharmaceutical products.

References

-

PubChem. (n.d.). N-(4-Piperidinyl)phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Walsh Medical Media. (2021, January 27). Mini Review on Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved from [Link]

-

ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. Retrieved from [Link]

-

MDPI. (2022, November 30). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

-

IJRPR. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

-

Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

Sources

- 1. N-(4-Piperidinyl)phenylacetamide | C13H18N2O | CID 74156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [cora.ucc.ie]

Safety data sheet (SDS) for N-4-Piperidylacetanilide Hydrochloride

This guide serves as an Advanced Technical Safety Data Sheet (SDS) and operational whitepaper for N-4-Piperidylacetanilide Hydrochloride (commonly known in forensic and pharmaceutical contexts as Acetyl Norfentanyl HCl ).

This compound is a pharmacologically active metabolite and immediate precursor to Acetyl Fentanyl , a potent synthetic opioid. Unlike standard SDS documents which often provide generic advice, this guide integrates high-potency handling protocols (HPAPI) required for research involving fentanyl-class analogues.

Synonyms: Acetyl Norfentanyl HCl; N-phenyl-N-(4-piperidinyl)acetamide hydrochloride. CAS Registry Number: 1260646-01-2 (HCl salt); 3258-84-2 (Free base).

Part 1: Chemical Identity & Physicochemical Profile[1]

The Fingerprint: Researchers must verify the identity of the material prior to handling to ensure appropriate containment levels. This compound is the N-acetyl analog of norfentanyl.

| Property | Specification | Technical Note |

| Molecular Formula | C₁₃H₁₈N₂O · HCl | The HCl salt significantly increases water solubility compared to the free base. |

| Molecular Weight | 254.76 g/mol | -- |

| Physical State | Crystalline Solid (White to Off-White) | High potential for electrostatic dust generation. |

| Solubility | Water (High), DMSO, Methanol | Critical Safety Factor: High water solubility increases the risk of rapid absorption through mucous membranes or sweaty skin. |

| Melting Point | >250°C (dec.) | Decomposition may release toxic chloride fumes. |

| Purity Class | Typically >98% (HPLC) | Impurities may include unreacted piperidine derivatives. |

Analytical Verification (Forensic Standard)

To confirm identity without full synthesis, use the following diagnostic peaks:

-

¹H NMR (DMSO-d₆): Distinctive singlets for the acetyl methyl group (~1.8 ppm) and the aromatic protons of the N-phenyl ring.

-

Mass Spectrometry: Protonated molecular ion

at m/z 219.1 (free base mass).

Part 2: Hazard Identification & Toxicology (The Risk Profile)

Expert Insight: While N-4-Piperidylacetanilide is a metabolite and generally less potent than the parent compound (Acetyl Fentanyl), it retains affinity for

GHS Classification (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).[1]

-

Sensitization: Potential respiratory sensitizer.[2]

-

Target Organ Toxicity: Central Nervous System (Opioid Toxidrome).

Mechanism of Toxicity

The compound acts as a

-

Primary Effect: CNS depression, respiratory depression (apnea), miosis (pinpoint pupils).

-

The "Wooden Chest" Syndrome: Rapid IV injection (or high-dose inhalation) may cause chest wall rigidity, making ventilation difficult.

-

Metabolic Context: It is resistant to rapid hydrolysis, meaning effects may be prolonged compared to ester-based opioids.

Part 3: Advanced Handling & Containment Protocols

The Core Directive: Do not rely on standard laboratory fume hoods for powder handling if the quantity exceeds milligram scales. Use the "Source-Path-Receiver" model for containment.

Engineering Controls Workflow

The following diagram illustrates the required hierarchy of controls for handling solid Acetyl Norfentanyl HCl.

Figure 1: Risk-based containment strategy. Solid powders pose the highest risk and require isolation. Once solubilized, the risk of airborne inhalation decreases, but dermal absorption risk remains.

Specific Protocol: Weighing & Transfer

-

Static Control: Use an anti-static gun on the weighing boat before dispensing. The HCl salt is hygroscopic and prone to static clumping.

-

Double-Gloving: Wear two pairs of nitrile gloves (minimum 5 mil thickness). Contrast colors (e.g., blue under white) help detect tears.

-

Solubilization: Dissolve the solid inside the containment device (Isolator/Hood) before removing it. Never transport the dry powder through the open lab.

Part 4: Deactivation & Waste Management

Scientific Integrity: Simple water washing is insufficient. You must chemically degrade the molecule. Opioids are generally susceptible to oxidative cleavage.

Recommended Deactivation Solution:

-

Formula: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide (NaOH).

-

Mechanism: The hypochlorite attacks the amide bond and the piperidine ring nitrogen.

-

Contact Time: Minimum 30 minutes.

Spill Response Algorithm:

-

Evacuate: If powder is aerosolized outside a hood, evacuate the room immediately.

-

Don PPE: Tyvek suit, double gloves, full-face respirator (P100).

-

Cover: Gently cover the spill with absorbent pads dampened with the Deactivation Solution (do not spray directly on powder, as this spreads dust).

-

Wait: Allow 30 minutes for oxidation.

-

Clean: Wipe up, double bag, and label as "Hazardous Drug Waste - Incinerate."

Part 5: Emergency Medical Response

Trustworthiness: This section must be part of your lab's safety briefing before work begins.

| Exposure Route | Immediate Action | Medical Intervention |

| Inhalation | Move to fresh air.[1][4] Do NOT induce vomiting. | Administer Naloxone immediately if breathing slows. |

| Skin Contact | Wash with COLD water and soap. | Do NOT use alcohol-based sanitizers (increases absorption). |

| Eye Contact | Flush with water for 15 mins.[5][4] | Monitor for miosis (pinpoint pupils).[3] |

| Injection | Apply tourniquet proximal to site (if limb). | Transport to ER immediately; bring SDS. |

Naloxone Protocol: Labs handling this compound should have a Naloxone (Narcan) kit available.

-

Dose: 0.4 mg to 2 mg intranasal or IM.

-

Repeat: Every 2-3 minutes if no response. Fentanyl analogs often require higher doses than heroin.

References

-

Centers for Disease Control and Prevention (CDC). (2019). Fentanyl: Preventing Occupational Exposure to Emergency Responders. NIOSH. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride.[6] National Library of Medicine. Retrieved from [Link]

-

American College of Medical Toxicology (ACMT). (2017). ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. spectrumrx.com [spectrumrx.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride | C22H29ClN2O | CID 132988802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of N-4-Piperidylacetanilide Hydrochloride reference standards

Executive Summary & Scientific Rationale

Target Analyte:

This protocol details the synthesis and purification of Acetyl Norfentanyl HCl , a critical reference standard used in forensic toxicology to identify metabolites of the synthetic opioid Acetyl Fentanyl.

The Regioselectivity Challenge:

Direct acetylation of 4-anilinopiperidine (4-AP) is chemically flawed for producing this standard. 4-AP contains two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the secondary amine of the aniline bridge. The piperidine nitrogen is significantly more nucleophilic (

The Solution:

To ensure the acetyl group attaches exclusively to the aniline nitrogen, this protocol utilizes a Boc-protection strategy . We start with

Regulatory & Safety Warning (Critical)

-

Health Hazard: While less potent than fentanyl, this intermediate is an opioid derivative.

-

PPE: Double nitrile gloves, P100 respirator or localized exhaust, lab coat, and goggles.

-

Handling: All solids must be weighed inside a certified fume hood or glovebox.

-

Neutralization: Have Naloxone available in the laboratory safety kit.

-

Synthetic Workflow Visualization

The following diagram illustrates the regioselective pathway required to produce high-purity reference material.

Caption: Figure 1. Regioselective synthesis of Acetyl Norfentanyl HCl via Boc-protection strategy to prevent side-reactions.

Detailed Experimental Protocols

Phase 1: Reductive Amination (Synthesis of N-Boc-4-anilinopiperidine)

Objective: Link the aniline ring to the piperidine core while keeping the piperidine nitrogen protected.

-

Reagents:

- -Boc-4-piperidone (1.0 eq, 10 mmol, 1.99 g)

-

Aniline (1.1 eq, 11 mmol, 1.02 g)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

-

Acetic Acid (Glacial) (1.0 eq, 10 mmol, 0.6 mL)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 40 mL)

Procedure:

-

Imine Formation: In a 100 mL round-bottom flask (RBF), dissolve

-Boc-4-piperidone and aniline in DCE/DCM. Add acetic acid.[2] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen ( -

Reduction: Cool the mixture slightly (0°C) in an ice bath. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).

-

Reaction: Remove ice bath and stir at RT for 12–16 hours.

-

Quench: Add saturated aqueous

(30 mL) and stir vigorously for 20 minutes to quench unreacted borohydride. -

Extraction: Separate layers. Extract the aqueous layer with DCM (

mL). Combine organic layers. -

Wash/Dry: Wash organics with Brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: A yellow/brown oil or solid. Yield typically >85%.[3] This can often be used directly or recrystallized from Hexane/EtOAc.

Phase 2: Acetylation (Synthesis of N-Boc-Acetyl Norfentanyl)

Objective: Install the acetyl group on the aniline nitrogen.

-

Reagents:

-

Intermediate 1 (

-Boc-4-anilinopiperidine) (1.0 eq, ~8.5 mmol) -

Acetyl Chloride (1.5 eq, 12.75 mmol, ~1.0 g) (Alternatively: Acetic Anhydride)

-

N,N-Diisopropylethylamine (DIEA) (2.0 eq, 17 mmol)

-

Solvent: Anhydrous DCM (30 mL)

-

Procedure:

-

Setup: Dissolve Intermediate 1 and DIEA in anhydrous DCM under

. Cool to 0°C.[4] -

Addition: Add Acetyl Chloride dropwise via syringe. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow to warm to RT and stir for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The secondary amine spot should disappear.

-

Workup: Wash with 1M

(removes excess amine), then saturated -

Concentration: Dry over

and evaporate to yield the protected intermediate (

Phase 3: Deprotection & Salt Formation (The Target)

Objective: Remove the Boc group and crystallize the Hydrochloride salt.

-

Reagents:

-

Intermediate 2 (Crude from Phase 2)

-

4M HCl in 1,4-Dioxane (Excess, ~10 eq)

-

Solvent: Diethyl Ether (

) for precipitation.

-

Procedure:

-

Deprotection: Dissolve Intermediate 2 in a minimal amount of Dioxane (or DCM). Add 4M HCl in Dioxane (e.g., 10 mL).

-

Stir: Stir at RT for 2–4 hours. A white precipitate may begin to form immediately.

-

Precipitation: Dilute the mixture with anhydrous Diethyl Ether (50 mL) to force full precipitation of the salt.

-

Filtration: Filter the white solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold Ether (

mL) to remove organic impurities and residual protecting group byproducts. -

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Quality Control

For a reference standard, the following data must be verified.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic; store with desiccant. |

| Molecular Formula | ||

| Molecular Weight | 254.76 g/mol | Free base MW: 218.29 g/mol |

| Melting Point | >200°C (Decomposes) | Precise MP varies by crystal habit. |

| Solubility | Water, Methanol, DMSO | Insoluble in Hexane, Ether. |

Spectroscopic Validation

-

Mass Spectrometry (LC-MS):

-

Parent Ion

(Base peak). -

Fragment Ion:

(Piperidine ring fragment).

-

-

NMR (400 MHz,

- 7.40–7.60 (m, 5H, Aromatic protons).

- 4.65 (m, 1H, Piperidine CH at C4).

- 3.40 (d, 2H, Piperidine equatorial).

- 3.05 (t, 2H, Piperidine axial).

-

1.80 (s, 3H, Acetyl

-

Note: The acetyl methyl group singlet is a diagnostic marker distinguishing this from Norfentanyl (which would show a propionyl ethyl quartet/triplet).

Storage and Stability

-

Storage: -20°C is recommended for long-term reference standard storage.

-

Stability: Stable for >5 years if kept dry. The HCl salt is hygroscopic; exposure to humid air will cause the powder to clump and may alter the precise mass-balance for quantitative standard preparation.

-

Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for 12 months at -20°C.

References

-

Drug Enforcement Administration (DEA). (2016). Acetyl norfentanyl (hydrochloride) Monograph. SWGDRUG. Retrieved from [Link]

-

Watanabe, S., et al. (2014). Quantitative measurement of acetyl fentanyl and acetyl norfentanyl in human urine by LC-MS/MS. Analytical Chemistry. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. (Detailed reduction/deprotection protocols). Retrieved from [Link]

Sources

Standard operating procedure for detecting acetyl norfentanyl in wastewater

Application Note & Standard Operating Procedure (SOP)

Abstract

This application note details a validated Standard Operating Procedure (SOP) for the detection and quantitation of Acetyl Norfentanyl (N-phenyl-N-(4-piperidinyl)-acetamide) in influent wastewater. As the primary urinary metabolite of the synthetic opioid Acetyl Fentanyl , Acetyl Norfentanyl serves as a critical biomarker for wastewater-based epidemiology (WBE) to estimate community consumption of this illicit analog. The method utilizes Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving limits of quantitation (LOQ) in the sub-ng/L range required for environmental surveillance.

Introduction & Scientific Context

The Analyte: Acetyl Norfentanyl

Acetyl Fentanyl is a potent fentanyl analog (fentalog) often found in the illicit drug supply. Upon human consumption, it undergoes N-dealkylation (removal of the phenethyl group) via cytochrome P450 enzymes to form Acetyl Norfentanyl .

-

Molecular Formula:

[2][5][7] -

Molecular Weight: 218.29 g/mol [2]

-

Role in WBE: Consumption biomarker. Unlike the parent compound, which may degrade or adsorb to particulate matter, nor-metabolites are often more polar and persistent in the water cycle, making them ideal targets for back-calculation of drug loads.

Analytical Challenges

Wastewater is a complex matrix containing high levels of organic matter, salts, and isobaric interferences.

-

Matrix Effect: Significant ion suppression is common in ESI+ mode.

-

Selectivity: Acetyl Norfentanyl is structurally similar to Norfentanyl (the metabolite of Fentanyl). Chromatographic separation and specific MRM transitions are required to prevent false positives.

-

Sensitivity: Environmental concentrations are typically low (1–50 ng/L), necessitating high enrichment factors (typically 500x to 1000x) via SPE.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.

Figure 1: End-to-end workflow for the extraction and quantification of Acetyl Norfentanyl.

Reagents and Materials

Standards

-

Analytical Standard: Acetyl Norfentanyl (HCl salt), purity

98%.[5] -

Internal Standard (IS): Acetyl Norfentanyl-D5 (preferred) or Norfentanyl-D5.[8]

-

Note: Using a deuterated analog of the specific metabolite (Acetyl Norfentanyl-D5) is critical to correct for matrix effects and SPE recovery losses specific to this molecule.

-

Solvents & Buffers

-

LC-MS Grade: Methanol (MeOH), Acetonitrile (ACN), Water.[8]

-

Additives: Formic Acid (99%), Ammonium Formate, Ammonium Hydroxide (28-30%).

-

Acidification: Hydrochloric Acid (HCl) 6M or Sulfuric Acid (

).

Consumables

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX 150mg/6cc or Phenomenex Strata-X-C).

-

Rationale: Acetyl norfentanyl contains a secondary amine (piperidine ring) which is basic. Mixed-mode cation exchange utilizes both hydrophobic retention (reversed-phase) and electrostatic retention (cation exchange), allowing for rigorous washing steps to remove interferences.

-

-

Filters: Glass Fiber Filters (0.7 µm) or Cellulose Acetate (0.45 µm).

Sample Collection and Preparation Protocol

Collection & Preservation

-

Sampling: Collect 24-hour time-proportional or flow-proportional composite samples of raw influent wastewater.

-

Filtration: Filter 250 mL of sample through 0.7 µm glass fiber filters to remove suspended solids immediately upon arrival at the lab.

-

Acidification: Adjust filtrate pH to 2.0 ± 0.1 using 6M HCl.

-

Why? Acidification halts biological degradation and ensures the analyte amine is fully protonated (

) for the cation exchange mechanism.

-

-

Spiking: Spike 100 mL of filtered sample with Internal Standard (Acetyl Norfentanyl-D5) to a final concentration of 50 ng/L. Allow to equilibrate for 30 minutes.

Solid Phase Extraction (SPE)

Perform SPE using a vacuum manifold. Do not let cartridges dry out between conditioning and loading.

| Step | Solvent/Action | Mechanistic Purpose |

| 1. Condition | 6 mL MeOH | Activates the hydrophobic sorbent ligands. |

| 2. Equilibrate | 6 mL Ultrapure Water (pH 2) | Prepares the ion-exchange sites. |

| 3. Load | 100–200 mL Acidified Sample | Analyte binds via Ionic Interaction (Amine+ to Sulfonate-) and Hydrophobic Interaction . |

| 4. Wash 1 | 6 mL 0.1% Formic Acid in Water | Removes hydrophilic neutrals, acids, and proteins. Analyte remains locked by charge. |

| 5. Wash 2 | 6 mL MeOH | Removes hydrophobic neutrals and interferences. Analyte remains locked by charge. |

| 6. Dry | Vacuum for 10 mins | Removes excess solvent. |

| 7. Elute | 2 x 3 mL 5% | Critical Step: High pH deprotonates the analyte ( |

Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (95:5 Water:MeOH).

SPE Mechanism Diagram

Figure 2: Mechanistic action of Mixed-Mode Cation Exchange (MCX) for basic opioids.

Instrumental Analysis (LC-MS/MS)[8][9][10][11]

Chromatographic Conditions

A Biphenyl column is recommended over C18 for superior separation of fentanyl isomers and structurally similar metabolites.

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Injection Vol: 5–10 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Profile:

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.00 | 5 | 0.4 |

| 1.00 | 5 | 0.4 |

| 8.00 | 95 | 0.4 |

| 10.00 | 95 | 0.4 |

| 10.10 | 5 | 0.4 |

| 13.00 | 5 | 0.4 |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

-

Collision Gas: Argon.

MRM Transitions

The following transitions are specific to Acetyl Norfentanyl. The quantitation ion (84.[9]1) corresponds to the piperidine ring cleavage, characteristic of nor-fentanyls.

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) |

| Acetyl Norfentanyl | 219.1 | 84.1 | Quant | 25 |

| 219.1 | 136.1 | Qual | 18 | |

| Acetyl Norfentanyl-D5 | 224.1 | 89.1 | Quant | 25 |

Note: The Qualifier ion (136.1) corresponds to the loss of the piperidine ring (

Quality Assurance & Validation

To ensure "Trustworthiness" and a self-validating system, the following criteria must be met for every batch:

-

Linearity: Calibration curve (0.5 – 100 ng/L) must have

. -

Recovery Check: Spiked matrix samples must show absolute recovery between 60–120%.

-

Ion Ratio: The ratio of Quant/Qual ions (84/136) must be within ±20% of the authentic standard.

-

Blanks: Procedural blanks must show no signal > 10% of the LOQ.

-

Matrix Effects (ME): Calculate ME using the equation:

Use the Internal Standard to correct for this.

References

-

Bade, R., et al. (2017).[10] "Determination of fentanyl and fentanyl analogues in wastewater by liquid chromatography-tandem mass spectrometry." Science of the Total Environment.

-

US Department of Justice / DEA. (2018). Acetyl Fentanyl: Critical Review Report. Retrieved from [Link]

-

Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. Application Note.

-

Restek Corporation. (2020). Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS.

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. swgdrug.org [swgdrug.org]

- 3. Quantitative measurement of acetyl fentanyl and acetyl norfentanyl in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [discover.restek.com]

- 10. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

Using N-4-Piperidylacetanilide as a forensic biomarker

An Application Guide for the Forensic Identification of N-4-Piperidylacetanilide

Authored by: A Senior Application Scientist

Introduction: Unmasking a Key Indicator in the Opioid Crisis

The global opioid epidemic, largely fueled by the proliferation of illicitly manufactured fentanyl and its analogues, presents a formidable challenge to forensic toxicology and law enforcement.[1] The potency and rapid metabolism of these synthetic opioids necessitate the identification of reliable biomarkers to confirm exposure and to trace manufacturing origins.[2][3] N-4-Piperidylacetanilide, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), has emerged as a crucial forensic biomarker. It is a known immediate precursor in several common synthesis routes of fentanyl and has also been identified as a metabolite.[4] Its presence in biological specimens can therefore serve as a strong indicator of fentanyl exposure, even when the parent compound has been metabolized or is present at concentrations below the limit of detection.[4]

This application note provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the principles and methodologies for the robust detection and quantification of N-4-Piperidylacetanilide in biological matrices. We delve into the causality behind methodological choices, presenting detailed, self-validating protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are grounded in established forensic toxicology standards to ensure scientific integrity and produce reliable, defensible results.[5]

Scientific Rationale and Methodological Considerations

The selection of an analytical method in forensic toxicology is dictated by the need for sensitivity, specificity, and reliability. N-4-Piperidylacetanilide's chemical properties make it amenable to analysis by both LC-MS/MS and GC-MS, the gold standards in modern forensic laboratories.[6][7]

-

LC-MS/MS is the preferred technique for quantitative analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds in complex biological matrices without the need for chemical derivatization.[8] It excels at detecting analytes at very low concentrations, which is critical in forensic casework.[6]

-

GC-MS is a robust and widely available technique that provides excellent chromatographic separation and definitive mass-spectral identification.[9] It serves as a powerful tool for both initial screening and confirmation.

A critical component of any reliable forensic method is sample preparation. Biological matrices such as blood and urine contain numerous endogenous substances (proteins, salts, lipids) that can interfere with analysis.[10] The protocols herein employ validated extraction techniques—Solid-Phase Extraction (SPE) for LC-MS/MS and Liquid-Liquid Extraction (LLE) for GC-MS—to isolate the target analyte, remove interferences, and enhance analytical sensitivity.[11][12]

The Role of N-4-Piperidylacetanilide (4-ANPP) in Fentanyl Synthesis

The following diagram illustrates a simplified relationship between 4-ANPP and fentanyl, highlighting its role as a key precursor chemical. Its detection can provide valuable intelligence on the synthetic route used in clandestine laboratories.

Caption: Simplified relationship of 4-ANPP as a precursor to Fentanyl.

Pre-Analytical Procedures: Ensuring Sample Integrity

The validity of toxicological results begins with proper sample handling. Analyte degradation can occur post-collection, leading to inaccurate quantification.[13] Adherence to strict pre-analytical protocols is mandatory.

-

Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., sodium fluoride/potassium oxalate to inhibit enzymatic activity). Urine samples should be collected in clean, sterile containers.

-

Storage and Transport: Samples should be refrigerated (2-8°C) immediately after collection and during transport to the laboratory. For long-term storage (beyond 48 hours), samples must be frozen at -20°C or lower to minimize degradation.[13][14] Multiple freeze-thaw cycles should be avoided.[15]

-

Chain of Custody: Meticulous chain-of-custody documentation is essential for all forensic specimens to ensure legal defensibility.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol details a robust method for the quantification of N-4-Piperidylacetanilide in urine using Solid-Phase Extraction (SPE) and LC-MS/MS.

Materials and Reagents

-

N-4-Piperidylacetanilide certified reference material

-

N-4-Piperidylacetanilide-d5 (or other stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Mixed-mode cation exchange SPE cartridges

-

Phosphate buffer (100 mM, pH 6.0)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Allow urine samples to thaw completely and equilibrate to room temperature. Vortex briefly.

-

Pipette 1.0 mL of urine into a labeled glass tube.

-

Add 25 µL of the internal standard (IS) working solution (e.g., 100 ng/mL N-4-Piperidylacetanilide-d5) and vortex.

-

Add 1.0 mL of phosphate buffer (pH 6.0) and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte with 3 mL of 2% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) and transfer to an autosampler vial.

Instrumental Parameters

| LC Parameters | Setting |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS/MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| MRM Transitions | To be optimized empirically for the specific instrument |

| N-4-Piperidylacetanilide | Q1: [Precursor Ion] -> Q3: [Product Ion 1 (Quantifier)] |

| Q1: [Precursor Ion] -> Q3: [Product Ion 2 (Qualifier)] | |

| N-4-Piperidylacetanilide-d5 (IS) | Q1: [Precursor Ion+5] -> Q3: [Product Ion 1 (Quantifier)] |

Quality Control & Data Analysis

-

Calibration: A multi-point calibration curve (typically 8 points) is prepared in blank matrix over the desired concentration range (e.g., 0.5 - 200 ng/mL).[12]

-

Quality Controls (QCs): At least three levels of QCs (low, medium, high) must be analyzed with each batch of samples.

-

Acceptance Criteria: The calibration curve must have a coefficient of determination (r²) ≥ 0.99. The calculated concentration of calibrators and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[12]

Protocol 2: Screening & Confirmation by GC-MS

This protocol provides a method for the detection and confirmation of N-4-Piperidylacetanilide in blood using Liquid-Liquid Extraction (LLE).

Materials and Reagents

-

N-4-Piperidylacetanilide certified reference material

-

Diphenylamine (or other suitable internal standard)

-

GC-MS grade ethyl acetate, hexane, and methanol

-

Sodium hydroxide solution (10 M)

-

Saturated sodium borate buffer (pH 9.2)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Pre-treatment: Allow blood samples to thaw completely and equilibrate to room temperature.

-

Pipette 1.0 mL of whole blood into a labeled glass tube.

-

Add 25 µL of the internal standard (IS) working solution and vortex.

-

Add 1.0 mL of saturated sodium borate buffer (pH 9.2) to basify the sample. Vortex thoroughly.

-

Extraction: Add 5 mL of ethyl acetate. Cap and gently rock or rotate for 15 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate and transfer to an autosampler vial with a micro-insert.

Instrumental Parameters

| GC Parameters | Setting |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Splitless, 1 µL |

| Inlet Temp. | 280°C |

| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| MS Parameters | Setting |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Mode | Full Scan (m/z 40-550) for screening |

| Selected Ion Monitoring (SIM) for confirmation | |

| SIM Ions | To be determined from the mass spectrum of a reference standard |

Data Analysis

-

Identification: Analyte identification is based on a match of both the retention time (relative to the IS) and the EI mass spectrum with that of a certified reference standard.

-

Confirmation: In SIM mode, the presence and correct abundance ratios of at least three characteristic ions are required for positive confirmation.

Comprehensive Method Validation

For any forensic toxicology method to be considered reliable and defensible, it must undergo a thorough validation process according to established guidelines.[16][17] The following parameters must be assessed.

| Validation Parameter | Description & Acceptance Criteria |

| Selectivity/Specificity | Ability to differentiate the analyte from endogenous matrix components and other potential interferences. No significant peaks should be present at the retention time of the analyte in blank matrix. |

| Linearity & Range | The concentration range over which the method is accurate and precise. Requires a correlation coefficient (r²) of ≥ 0.99. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio > 3). |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (typically within ±20%).[6] |

| Accuracy (Bias) | Closeness of the mean test results to the true value. Should be within ±15% of the nominal value across the range. |

| Precision (RSD%) | Agreement between replicate measurements. Relative Standard Deviation (RSD) should be ≤15% for intra- and inter-day precision. |

| Extraction Recovery | The efficiency of the extraction process. Should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a neat solution. |

| Stability | Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen storage).[15][18] Analyte concentration should remain within ±15% of the baseline. |

Analytical Workflow Visualization

The diagram below outlines the comprehensive workflow from sample receipt to final data reporting, emphasizing critical quality control checkpoints.

Caption: End-to-end workflow for the forensic analysis of N-4-Piperidylacetanilide.

References

- Forensic Toxicology Standard of Practice 19 (FT S19). (n.d.). NYS DOH.

- Wille, S. M. R., Coucke, W., De Baere, T., & Peters, F. T. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5442–5454.

- Wille, S. M. R., Coucke, W., De Baere, T., & Peters, F. T. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. ResearchGate.

- (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474.

- Wille, S. M. R., Coucke, W., De Baere, T., & Peters, F. T. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed.

- Smith, M. L., & Cessna, A. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.

- Quantitative analysis of drug metabolites in biological samples. (n.d.). SlidePlayer.

- Dinis-Oliveira, R. J. (2017). Drug Stability in Biological Specimens. ResearchGate.

- Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters.

- Skulska, A., Kała, M., & Parczewski, A. (2005). Fentanyl and its analogues in clinical and forensic toxicology. PubMed.

- Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. (n.d.). NCBI.

- Daniulaityte, R., Juhascik, M. P., Strayer, K. E., Sizemore, I. E., Harshbarger, K. E., Antonides, H. M., & Carlson, R. R. (2017). Overdose Deaths Related to Fentanyl and Its Analogs — Ohio, January–February 2017. MMWR. Morbidity and Mortality Weekly Report, 66(34), 904–910.

- Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2025). The Rise of Fentanyl: Molecular Aspects and Forensic Investigations. MDPI.

- da Silva, B. V., & de Andrade, J. B. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate.

- Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (n.d.). UNODC.

- Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. (1989). MDPI.

- Drug stability in forensic toxicology. (n.d.). RTI International.

- Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent Technologies.

- Prekupec, J., & Parvaz, M. (2024). Abuse potential of fentanyl and fentanyl analogues. BioImpacts.

- Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. (2017). Research Journal of Pharmacy and Technology.

Sources

- 1. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. unodc.org [unodc.org]

- 4. Overdose Deaths Related to Fentanyl and Its Analogs â Ohio, JanuaryâFebruary 2017 | MMWR [cdc.gov]

- 5. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]

- 6. Fentanyl and its analogues in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. rjptonline.org [rjptonline.org]

- 10. uab.edu [uab.edu]

- 11. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Drug stability in forensic toxicology | RTI [rti.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving limit of detection (LOD) for N-4-Piperidylacetanilide in serum

Technical Support Center: High-Sensitivity Quantitation of N-4-Piperidylacetanilide (Noracetylfentanyl) in Serum

Executive Summary: The Analytical Challenge

Analyte Identity: N-4-Piperidylacetanilide (Chemical Name: N-phenyl-N-(piperidin-4-yl)acetamide). Common Name: Noracetylfentanyl. Role: Primary metabolite of Acetylfentanyl; precursor in fentanyl synthesis.

Achieving low Limits of Detection (LOD) for Noracetylfentanyl in serum is notoriously difficult due to two converging factors:

-

Chemical Polarity: As a secondary amine lacking the phenethyl group of its parent (Acetylfentanyl), it is significantly more polar, leading to poor retention on standard C18 columns and early elution in the "suppression zone."

-

Matrix Interference: Serum phospholipids co-elute with polar analytes, causing severe electrospray ionization (ESI) suppression, often masking the signal at sub-ng/mL levels.